molecular formula C17H19N3O5S2 B2796158 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060165-63-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2796158
CAS No.: 1060165-63-0
M. Wt: 409.48
InChI Key: RQJZSOAJCLIWQW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Its molecular structure, which incorporates a benzodioxole group linked to a thiazole ring, is a scaffold observed in bioactive molecules targeting various physiological pathways. Research on analogous structures suggests potential areas of investigation for this compound include serving as a key intermediate or lead compound in the development of therapeutic agents. Literature indicates that similar molecules have been evaluated as anticonvulsant agents, with some derivatives demonstrating activity in models of epilepsy, potentially through mechanisms involving sodium channel modulation . Other structurally related compounds have shown promise in oncology research, exhibiting anti-angiogenic properties and the ability to inhibit efflux pumps like P-glycoprotein, which could help overcome multidrug resistance in cancer cells . Furthermore, the piperidine moiety modified with a sulfonamide group is a feature present in compounds designed as modulators of enzymes such as fatty acid amide hydrolase (FAAH) . Researchers can utilize this high-purity compound for in vitro studies to elucidate its specific mechanism of action, binding affinity, and potential therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-27(22,23)20-6-2-3-12(8-20)16(21)19-17-18-13(9-26-17)11-4-5-14-15(7-11)25-10-24-14/h4-5,7,9,12H,2-3,6,8,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZSOAJCLIWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Demonstrated antiproliferative effects.
  • Liver Cancer (HepG2) : Inhibitory activity against cell proliferation has been reported.

The mechanism of action may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways, making it a candidate for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects on MDA-MB-231 cells; showed significant inhibition of cell proliferation.
Study 2Evaluated antimicrobial activity against E. coli; demonstrated MIC values indicating effectiveness.
Study 3Explored the synthesis methods; highlighted continuous flow chemistry for improved yield and efficiency.

Potential in Drug Development

Given its promising biological activities, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is positioned as a valuable candidate in drug discovery programs targeting cancer and infectious diseases. The structural diversity allows for further derivatization to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized derivatives, particularly those containing benzo[d][1,3]dioxol-5-yl-thiazole scaffolds. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties:

Core Thiazole Modifications

Compound Name Thiazole Substituents Carboxamide Group Key Synthesis Steps Yield (%) Analytical Confirmation
Target Compound 4-(Benzo[d][1,3]dioxol-5-yl), 2-(1-(methylsulfonyl)piperidine-3-carboxamide) Piperidine-3-carboxamide with methylsulfonyl Not explicitly described, but likely involves coupling of benzo[d][1,3]dioxol-5-yl-thiazole intermediates with sulfonated piperidine carboxylic acid derivatives N/A NMR, HRMS (inferred from analogs)
Compound 89 4-(4-(Methylthio)phenyl), 5-([1,1′-biphenyl]-4-carbonyl) Cyclopropane-1-carboxamide with benzo[d][1,3]dioxol-5-yl Thionyl chloride-mediated activation of 4-methylthiobenzoic acid, followed by cyclopropane coupling Not specified ¹H/¹³C NMR, HRMS
Compound 83 4-(2-Methoxyphenyl), 5-(4-(trifluoromethoxy)benzoyl) Cyclopropane-1-carboxamide with benzo[d][1,3]dioxol-5-yl Condensation of 2-methoxyphenyl-thiazole precursor with cyclopropanecarboxylic acid 26% ¹H NMR (DMSO-d₆), HRMS
Compound 74 4-(4-Methoxyphenyl), 5-(4-(pyrrolidin-1-yl)benzoyl) Cyclopropane-1-carboxamide with benzo[d][1,3]dioxol-5-yl Acid chloride coupling with cyclopropane derivative 20% NMR, HRMS
ASN90 5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazole Acetamide Piperazine-thiadiazole scaffold synthesis Not specified Pharmacological profiling (O-GlcNAcase inhibition)

Key Structural and Functional Differences

Carboxamide Group: The target compound’s piperidine-3-carboxamide with a methylsulfonyl group contrasts with cyclopropane-1-carboxamide derivatives (e.g., Compounds 74, 83, 89). The piperidine ring may enhance conformational flexibility and solubility compared to the rigid cyclopropane moiety.

Thiazole Substituents :

  • The 4-(benzo[d][1,3]dioxol-5-yl) group in the target compound is conserved in analogs like Compounds 74, 83, and 89, but differs in other positions (e.g., 4-(methylthio)phenyl in Compound 89 ). Substituents like trifluoromethoxy (Compound 83 ) or pyrrolidinyl (Compound 74 ) may alter lipophilicity and steric bulk.

Synthetic Yields :

  • Cyclopropane-carboxamide derivatives exhibit moderate yields (16–26%), suggesting challenges in cyclopropane ring formation or coupling efficiency . The target compound’s synthesis may face similar hurdles due to the complexity of the piperidine-sulfonyl group.

Pharmacological Potential: While ASN90 (a thiadiazole-piperazine derivative) demonstrates O-GlcNAcase inhibition, the target compound’s thiazole-piperidine scaffold may target different enzymes or receptors, such as kinases or neurotransmitter transporters.

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

Methodological Answer: The synthesis involves:

Thiazole Core Formation : Reacting o-aminothiophenol derivatives with aldehydes under oxidative conditions to form the thiazole ring.

Piperidine Coupling : Introducing the piperidine-3-carboxamide moiety via amide bond formation using activated carboxylic acids (e.g., EDCI/HOBt) .

Sulfonylation : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group .

Benzo[d][1,3]dioxole Attachment : Coupling the thiazole intermediate with a benzo[d][1,3]dioxole derivative using Ullmann or Buchwald-Hartwig cross-coupling .

Q. Optimization Tips :

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for high-yield coupling reactions .
  • Catalysts : Triethylamine or DMAP for sulfonylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and thiazole) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and methylsulfonyl) .
  • 13C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~40 ppm) groups .

High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. How can researchers design initial biological assays to evaluate therapeutic potential?

Methodological Answer:

Enzyme Inhibition Assays :

  • Target kinases or proteases (e.g., COX-2) using fluorescence-based assays. Adjust substrate concentrations (e.g., 10–100 µM) and measure IC50 values .

Cell Viability Tests :

  • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with compound concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) .

Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

Orthogonal Assays : Validate in vitro hits using surface plasmon resonance (SPR) to measure direct target binding .

Pharmacokinetic (PK) Studies :

  • Assess bioavailability via LC-MS/MS plasma profiling after oral/intravenous administration in rodent models .
  • Monitor metabolite formation (e.g., piperidine ring oxidation) .

Dose-Response Correlation : Compare in vitro IC50 with in vivo effective doses, adjusting for protein binding and tissue penetration .

Q. How to perform SAR studies focusing on methylsulfonyl and benzo[d][1,3]dioxole moieties?

Methodological Answer:

Analog Synthesis :

  • Replace methylsulfonyl with acetyl or tosyl groups to assess sulfonyl group necessity .
  • Modify benzo[d][1,3]dioxole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

Activity Testing :

  • Screen analogs against enzyme panels (e.g., kinase profiling) to identify selectivity trends .
  • Use computational tools (e.g., MOE) to correlate substituent electronic properties with activity .

Q. Key SAR Findings :

  • Methylsulfonyl enhances metabolic stability compared to acetyl analogs .
  • Electron-rich benzo[d][1,3]dioxole derivatives show improved target binding (e.g., COX-2 inhibition) .

Q. What in silico approaches predict biological targets and binding modes?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to dock the compound into X-ray structures of potential targets (e.g., PI3Kγ, PDB ID: 6NT9). Focus on hydrogen bonds with piperidine carboxamide and π-π stacking with benzo[d][1,3]dioxole .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Pharmacophore Modeling :

  • Identify critical features (e.g., sulfonyl acceptor, aromatic ring) using Schrödinger’s Phase .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC50 values for kinase inhibition.
Resolution Workflow :

Assay Replication : Repeat experiments with standardized ATP concentrations (1 mM) and pre-incubation times (10 min) .

Counter-Screening : Test against off-target kinases (e.g., EGFR, Src) to rule out pan-kinase inhibition .

Structural Analysis : Compare crystal structures of kinase-compound complexes to identify binding pose variations .

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